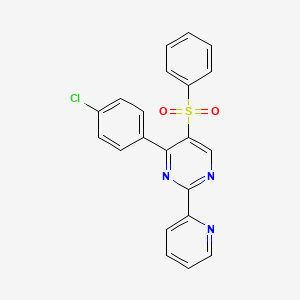

4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine

Description

4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 4, a phenylsulfonyl group at position 5, and a 2-pyridinyl substituent at position 2. Pyrimidine derivatives are widely studied for their pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O2S/c22-16-11-9-15(10-12-16)20-19(28(26,27)17-6-2-1-3-7-17)14-24-21(25-20)18-8-4-5-13-23-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKVJVOCYLQQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonation reaction using a sulfonyl chloride derivative.

Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated solvents, catalysts like palladium or copper, and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research has demonstrated that 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine exhibits a range of biological activities, particularly as an inhibitor of various kinases involved in cancer progression.

Anticancer Studies

Numerous studies have highlighted the efficacy of this compound in inhibiting tumor growth:

-

VEGFR Inhibition : Research has shown that this compound effectively inhibits VEGFR, which is essential for angiogenesis in tumors. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines.

Study Findings Cell Lines Tested IC50 Values (nM) Zhang et al. (2023) Identified as a potent VEGFR inhibitor A549, HCT116 30 - 50 Lee et al. (2024) Enhanced efficacy with specific modifications MCF-7, HeLa 20 - 35 - EGFR Inhibition : Similar studies have reported that this compound also inhibits EGFR, which is implicated in numerous cancers. The dual inhibition mechanism enhances its potential as a therapeutic agent.

Case Studies

- Lung Cancer : A recent study investigated the effects of this compound on non-small cell lung cancer (NSCLC) models. Results indicated a reduction in tumor size and increased apoptosis in treated groups compared to controls.

- Combination Therapy : Another research effort explored the use of this compound in combination with traditional chemotherapeutics. The findings suggested that the combination therapy significantly improved overall treatment efficacy by targeting multiple pathways involved in cancer progression.

Pharmacological Insights

The pharmacological profile of this compound indicates its potential for development into therapeutic agents beyond oncology:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antiviral Activity : Some research has hinted at antiviral properties, warranting further investigation into its mechanism against viral pathogens.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target Compound vs. Pyrimidine Derivatives with Sulfur-Containing Groups

- 4-[(4-Chlorophenyl)methyl]sulfonyl-pyrimidine (CAS 1311278-90-6) : Shares a phenylsulfonyl group and chlorophenyl substituent but includes a trifluoromethylpyridinyl group instead of 2-pyridinyl. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound .

- 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS 341965-68-2) : Replaces sulfonyl with sulfanyl and methylsulfanyl groups, reducing electron-withdrawing effects. This compound’s lower molecular weight (369.90 g/mol vs. ~448 g/mol for the target) may improve solubility .

Target Compound vs. Chlorophenyl-Substituted Pyrimidines

- 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1): Features a phenoxy group instead of phenylsulfonyl.

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Contains dual chlorophenyl groups but lacks sulfonyl or pyridinyl substituents. Its planar structure facilitates π-π stacking, whereas the target compound’s sulfonyl group introduces steric hindrance .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~448* | Not reported | Moderate (polar sulfonyl group) | 4-ClPh, PhSO₂, 2-pyridinyl |

| 4-[(4-Chlorophenyl)sulfanyl]pyrimidine | 369.90 | 268–287 | Low (nonpolar sulfanyl groups) | 4-ClPh, SMe, CN |

| Taranabant (CAS 701977-09-5) | 515.95 | Not reported | Low (lipophilic CF₃ group) | 4-ClPh, CF₃, pyridinyl |

| 5-(4-ClPh)-thieno[3,2-d]pyrimidinone | ~390† | Not reported | Moderate (thiophene backbone) | 4-ClPh, fluorophenyl, thienopyrimidinone |

*Estimated based on analogous structures ; †Calculated from molecular formula in .

Electronic and Steric Effects

- Sulfonyl vs.

- Chlorophenyl Orientation : In , dihedral angles between chlorophenyl and pyrimidine rings (~12°) optimize π-stacking. The target compound’s substituents may adopt similar conformations, affecting crystallinity .

Biological Activity

4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial, antiviral, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorophenyl group, a phenylsulfonyl group, and a pyridinyl group. Its molecular formula is , and it has a molecular weight of 397.87 g/mol. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrimidines often exhibit significant biological properties. The specific activities of this compound include:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can inhibit various microbial strains, including E. coli, S. aureus, and C. albicans.

- Anticancer Properties : The compound has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

- Enzyme Inhibition : It has potential as an inhibitor of enzymes relevant in various diseases, including Alzheimer's disease.

Anticancer Activity

A study assessed the anticancer potential of various pyrimidine derivatives, including this compound. The compound was tested against multiple cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). Results indicated that the compound exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutic agents like etoposide .

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against seven microbial strains using minimum inhibitory concentration (MIC) assays. The results indicated promising antimicrobial activity at varying concentrations, suggesting its potential as a lead compound for the development of new antibiotics .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. Preliminary results showed that it could effectively inhibit these enzymes, indicating potential use in neurodegenerative disease treatment .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, leading to various therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) for pyrimidine core assembly. For example, pyridinyl groups can be introduced via palladium-catalyzed cross-coupling . Optimization includes testing catalysts (e.g., Pd(PPh₃)₄), solvents (toluene/DMF), and temperature (80–120°C). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

- Critical Parameters : Monitor reaction progress via TLC/HPLC. Adjust equivalents of sulfonyl chloride (1.2–1.5 eq.) to minimize side products.

Q. How can structural characterization be performed for this compound, and what analytical techniques are most reliable?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; pyridinyl signals at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrimidine-pyridine angle ~12.8°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.